(1-Cyclopropylpropyl)(methyl)amine
Description
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1-cyclopropyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-3-7(8-2)6-4-5-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
SEIAKPVXZWHHTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)NC |
Origin of Product |
United States |
Preparation Methods
Overview
The most established industrially viable method involves reducing cyclopropyl nitriles to the corresponding primary amines using a sodium borohydride (NaBH₄) and nickel dichloride (NiCl₂) catalytic system in a tetrahydrofuran (THF) solvent. This approach is highlighted in a Chinese patent (CN110066221B), which emphasizes its simplicity, safety, and cost-effectiveness.
Reaction Scheme
$$
\text{Cyclopropyl nitrile} + \text{NaBH}4 / \text{NiCl}2 \rightarrow \text{(1-Cyclopropylpropyl)(methyl)amine}
$$
Preparation Procedure
| Step | Conditions | Details |
|---|---|---|
| a. Reaction Setup | Inert atmosphere (Nitrogen) | Add cyclopropyl nitrile, NiCl₂, and THF into a reaction vessel. |
| b. Addition of Reducing Agent | Batch-wise addition | Sodium borohydride added gradually at 20-45°C over 10-18 hours, with continuous stirring. |
| c. Post-Reaction Workup | Cooling, extraction | After completion, the mixture is cooled, water added, and organic layers separated. Multiple dichloromethane extractions recover the amine. |
| d. Purification | Distillation | Organic phase dried with anhydrous sodium sulfate, filtered, then distilled at 83-85°C to obtain pure (1-cyclopropylpropyl)(methyl)amine. |
Reaction Parameters
Advantages
- Use of inexpensive, readily available raw materials.
- Mild reaction conditions.
- Simple operation with straightforward post-treatment.
- Suitable for large-scale industrial production.
Asymmetric Synthesis via Condensation and Reduction
Overview
Recent advances focus on stereoselective synthesis of chiral (1-cyclopropylalkyl) amines, which are derivatives of (1-cyclopropylpropyl)(methyl)amine. These methods involve initial formation of imines from cyclopropyl aldehydes or ketones with chiral amines or amino acids, followed by reduction.
Key Methodology
- Condensation Step: Cyclopropyl aldehyde or ketone reacts with a chiral amine or sulfinamide in the presence of Lewis acids (e.g., B(OiPr)₃) in solvents like THF or toluene, forming an imine or iminium intermediate.
- Reduction Step: The imine is reduced using catalytic hydrogenation (e.g., Pd/C under H₂) or hydride reagents, yielding enantiomerically enriched amines.
- Debenzylation: If necessary, benzyl protecting groups are removed via catalytic hydrogenation to obtain the primary amine.
Research Findings
- The process is scalable, utilizing inexpensive starting materials such as cyclopropyl methyl ketone and S-(−)-α-phenylethylamine.
- Solvent choices include isopropanol, toluene, or THF, with Lewis acids facilitating imine formation.
- Enantiomeric purity is enhanced by chiral resolution or salt formation with enantiomerically pure acids like mandelic acid.
Reaction Scheme
$$
\text{Cyclopropyl methyl ketone} + \text{Chiral amine} \xrightarrow{\text{Lewis acid}} \text{Imine} \xrightarrow{\text{Reduction}} \text{Chiral amine}
$$
Reaction Conditions Summary
| Step | Conditions | Details |
|---|---|---|
| i. Condensation | Lewis acid + solvent | e.g., B(OiPr)₃ in THF |
| ii. Reduction | Catalytic hydrogenation or hydride | Pd/C under H₂ or NaBH₄ |
| iii. Debenzylation | Hydrogenation | To remove protecting groups |
Advantages
- High stereoselectivity.
- Use of inexpensive, accessible starting materials.
- Suitable for large-scale synthesis of optically active amines.
Alternative Routes and Considerations
Cyclopropylaldehyde Derivatives
- Synthesis starting from cyclopropylaldehyde via Grignard or organometallic reagents, followed by reductive amination.
- Drawbacks include low temperature requirements and purification challenges at scale.
Catalytic Hydrogenation of Cyclopropyl Precursors
- Hydrogenation of cyclopropyl alkyne or alkene derivatives using noble metal catalysts (e.g., Ir, Au) under controlled conditions.
- These routes are more suitable for producing protected intermediates rather than direct amines.
Summary of Comparative Data
| Method | Raw Material | Key Reagents | Reaction Conditions | Scale Suitability | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Sodium Borohydride/Nickel Dichloride Reduction | Cyclopropyl nitrile | NaBH₄, NiCl₂ | Mild, 20-45°C, 10-18h | Industrial | Cost-effective, safe | Requires careful control of parameters |
| Asymmetric Condensation & Reduction | Cyclopropyl aldehyde + chiral amine | Lewis acids, Pd/C | Variable | Large-scale feasible | Stereoselectivity | More complex, multi-step |
| Catalytic Hydrogenation | Cyclopropyl derivatives | Noble metal catalysts | Elevated temperature/pressure | Laboratory to pilot | High purity | Expensive catalysts |
Concluding Remarks
The most practical and scalable method for synthesizing (1-cyclopropylpropyl)(methyl)amine involves the reduction of cyclopropyl nitriles using a sodium borohydride/nickel dichloride system in tetrahydrofuran. This approach balances safety, cost, and operational simplicity, making it suitable for industrial applications. Alternative routes focusing on stereoselective synthesis are also viable, especially for producing chiral derivatives, but generally involve more complex procedures.
This synthesis landscape underscores the importance of optimizing reaction parameters, choosing appropriate raw materials, and tailoring purification strategies to meet industrial standards. Supported by recent patents and scientific research, these methods provide a robust foundation for the efficient production of (1-cyclopropylpropyl)(methyl)amine.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylpropyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the amine to its corresponding alkane or alcohol.
Substitution: The amine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst are frequently used.
Substitution: Alkyl halides and sulfonyl chlorides are typical electrophiles used in substitution reactions with (1-Cyclopropylpropyl)(methyl)amine.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Alkanes, alcohols
Substitution: Alkylated amines, sulfonamides
Scientific Research Applications
(1-Cyclopropylpropyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Cyclopropylpropyl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparison
The table below compares (1-Cyclopropylpropyl)(methyl)amine with five analogous compounds:
Key Observations:
- Amine Type : Primary amines (e.g., cyclopropylamine) exhibit higher reactivity but greater toxicity, while tertiary amines (e.g., MDEA) are less reactive but used in industrial applications like CO₂ capture.
- Substituent Effects : The methoxymethyl group in [1-(Methoxymethyl)cyclopropyl]amine HCl enhances solubility , whereas the cyclopropylpropyl chain in (1-Cyclopropylpropyl)(methyl)amine may increase steric hindrance, reducing interaction with biological targets.
- Hazards : Secondary amines like (Cyclopropylmethyl)(methyl)amine require precautions for dermal and inhalation exposure , aligning with trends in amine toxicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (1-Cyclopropylpropyl)(methyl)amine, and how are reaction conditions optimized?
- Answer : The compound can be synthesized via reductive amination using cyclopropylpropyl aldehyde and methylamine, with sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) under inert conditions . Optimization involves adjusting temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reactants to maximize yield (>70%) and purity (>95%). Scalable routes, such as Curtius degradation of cyclopropanecarboxylic acid derivatives, are also viable .
Q. How can researchers validate the structural integrity and purity of (1-Cyclopropylpropyl)(methyl)amine?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropyl ring (δ 0.5–1.5 ppm) and methylamine group (δ 2.2–2.8 ppm). Mass spectrometry (MS) provides molecular ion confirmation (m/z ~127 for C₇H₁₅N). HPLC with UV detection (λ = 210–220 nm) ensures purity (>98%) by resolving impurities like unreacted aldehyde or byproducts .
Q. What safety protocols are essential for handling (1-Cyclopropylpropyl)(methyl)amine in laboratory settings?
- Answer : The compound exhibits acute toxicity (GHS Category 4 for oral, dermal, and inhalation exposure). Use fume hoods , nitrile gloves , and closed systems to minimize exposure. Store in sealed containers at 2–8°C under nitrogen to prevent degradation. Emergency measures include copious water rinsing for skin/eye contact and activated charcoal for ingestion .
Advanced Research Questions
Q. How does the cyclopropyl moiety influence the compound’s electronic properties and biological interactions?
- Answer : The cyclopropyl group induces ring strain (~27 kcal/mol), enhancing electrophilicity at the amine center. This promotes interactions with biological targets like G-protein-coupled receptors (GPCRs) or monoamine oxidases (MAOs) . Computational studies (DFT) reveal reduced HOMO-LUMO gaps (~5.2 eV), facilitating electron transfer in catalytic or enzymatic systems .
Q. What strategies resolve contradictions in reported synthesis yields for (1-Cyclopropylpropyl)(methyl)amine?
- Answer : Discrepancies often arise from steric hindrance in the cyclopropylpropyl chain or competing side reactions (e.g., over-alkylation). Solutions include:
- Microwave-assisted synthesis : Reduces reaction time (20–30 min vs. 12–24 hr) and improves yield consistency.
- In situ monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .
Q. How can enantioselective synthesis of (1-Cyclopropylpropyl)(methyl)amine be achieved for chiral studies?
- Answer : Employ chiral catalysts like BINAP-Ruthenium complexes or Jacobsen’s salen-Co for asymmetric reductive amination. Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis resolves enantiomers (ee >90%). Reported enantiomeric excess (ee) values correlate with catalyst loading (1–5 mol%) and solvent polarity .
Methodological Notes
- Stereochemical Analysis : Use X-ray crystallography to resolve absolute configuration, as cyclopropane rings can adopt non-planar conformations .
- Toxicity Profiling : Conduct Ames tests and in vitro hepatocyte assays to assess mutagenicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
